![molecular formula C9H13N5 B14699168 6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine CAS No. 23127-13-1](/img/structure/B14699168.png)
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of triazolopyrazine derivatives. . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . The reaction is carried out under mild conditions, often using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolopyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, sodium hydroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized triazolopyrazine derivatives .
Aplicaciones Científicas De Investigación
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . By binding to these kinases, the compound can disrupt their signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine can be compared with other triazolopyrazine derivatives, such as:
5-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine: Similar structure but with a chlorine substituent, which may alter its biological activity.
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazolopyrazine derivative with different substituents, leading to distinct biological properties.
[1,2,4]Triazolo[4,3-a]pyrazin-3-amines with 4-oxo-pyridazinone moieties: These compounds have shown potential as c-Met kinase inhibitors, similar to this compound.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity, making it a valuable compound for further research and development.
Propiedades
Número CAS |
23127-13-1 |
|---|---|
Fórmula molecular |
C9H13N5 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
6-methyl-8-propyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine |
InChI |
InChI=1S/C9H13N5/c1-3-4-7-8-12-13-9(10)14(8)5-6(2)11-7/h5H,3-4H2,1-2H3,(H2,10,13) |
Clave InChI |
WFPKROAQWOOZSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=CN2C1=NN=C2N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


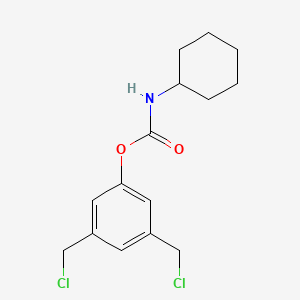


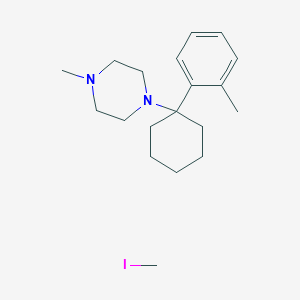
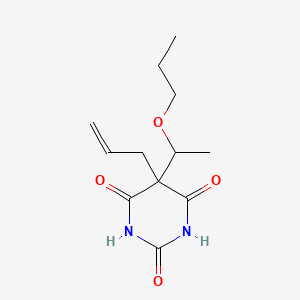
![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)


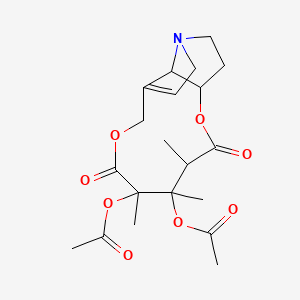
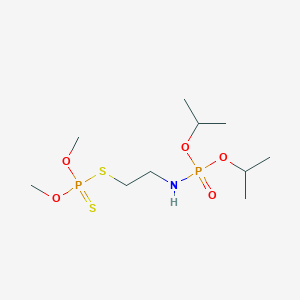
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
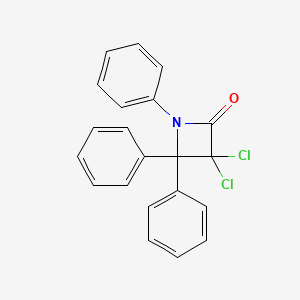

![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B14699183.png)
